molecular formula C15H11N3 B3056276 9-Methyl-6H-indolo[2,3-b]quinoxaline CAS No. 70038-75-4

9-Methyl-6H-indolo[2,3-b]quinoxaline

Cat. No.: B3056276
CAS No.: 70038-75-4
M. Wt: 233.27 g/mol
InChI Key: IMTJKSASESQALZ-UHFFFAOYSA-N
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Description

9-Methyl-6H-indolo[2,3-b]quinoxaline is a heterocyclic compound that belongs to the indoloquinoxaline familyThe structure of this compound consists of a fused indole and quinoxaline ring system, which imparts unique chemical and physical properties to the molecule .

Preparation Methods

The synthesis of 9-Methyl-6H-indolo[2,3-b]quinoxaline typically involves the condensation of isatin with o-phenylenediamine under acidic conditions. Common catalysts used in these reactions include acetic acid, formic acid, or hydrochloric acid . Additionally, modern methods such as microwave irradiation and the use of nanoparticles like copper-doped cadmium sulfide or cerium(IV) oxide have been employed to enhance reaction efficiency and yield .

For industrial production, the synthesis can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of transition-metal-catalyzed cross-coupling reactions and direct C–H functionalization are also explored for large-scale synthesis .

Chemical Reactions Analysis

9-Methyl-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, halogenation typically yields halogenated quinoxalines, while alkylation results in alkyl-substituted derivatives .

Scientific Research Applications

9-Methyl-6H-indolo[2,3-b]quinoxaline has a wide range of scientific research applications:

Properties

IUPAC Name

9-methyl-6H-indolo[3,2-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3/c1-9-6-7-11-10(8-9)14-15(17-11)18-13-5-3-2-4-12(13)16-14/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMTJKSASESQALZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=NC4=CC=CC=C4N=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20418264
Record name 9-Methyl-6H-indolo[2,3-b]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20418264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70038-75-4
Record name NSC78701
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78701
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-Methyl-6H-indolo[2,3-b]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20418264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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